molecular formula C13H14N2O4S B229526 Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate

Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate

Cat. No. B229526
M. Wt: 294.33 g/mol
InChI Key: GQEHCJPVZIMAMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate, also known as EA, is a compound that has gained attention in the scientific community due to its potential application in various fields such as medicine, agriculture, and industry. EA is a thiazolidine-based compound that has been synthesized through various methods.

Mechanism of Action

The mechanism of action of Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate is not yet fully understood. However, studies have shown that Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate can interact with various enzymes and proteins in the body, leading to its pharmacological effects. Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In vivo studies have shown that Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate can reduce inflammation and oxidative stress in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate has several advantages as a compound for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It also exhibits a wide range of pharmacological effects, making it a versatile compound for studying various diseases and conditions. However, there are also limitations to using Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate in lab experiments. Its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in vivo. Additionally, Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate has been shown to exhibit cytotoxicity at high concentrations, which could limit its potential as a therapeutic agent.

Future Directions

There are several future directions for the research on Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate. One potential direction is to further investigate its mechanism of action, which could provide insights into its therapeutic potential. Another direction is to study the potential of Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate as a therapeutic agent for various diseases, such as cancer and inflammatory diseases. Additionally, the use of Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate as a precursor for the synthesis of other compounds could be explored further. Overall, the research on Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate has shown promising results, and further studies could lead to the development of new therapies and treatments.

Synthesis Methods

Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate can be synthesized through a multi-step process that involves the reaction of aniline with ethyl acetoacetate, followed by the addition of thiosemicarbazide and acetic anhydride. The final product is obtained through the cyclization of the intermediate compound with acetic acid. This synthesis method has been optimized to increase the yield and purity of Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate.

Scientific Research Applications

Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate has been studied extensively for its potential application in various fields. In medicine, Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been studied for its potential to treat Alzheimer's disease and Parkinson's disease. In agriculture, Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate has been used as a fungicide and insecticide due to its ability to inhibit the growth of fungi and insects. In industry, Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate has been used as a precursor for the synthesis of other compounds.

properties

Molecular Formula

C13H14N2O4S

Molecular Weight

294.33 g/mol

IUPAC Name

ethyl 2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate

InChI

InChI=1S/C13H14N2O4S/c1-2-19-10(16)8-15-12(17)11(20-13(15)18)14-9-6-4-3-5-7-9/h3-7,11,14H,2,8H2,1H3

InChI Key

GQEHCJPVZIMAMY-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C(=O)C(SC1=O)NC2=CC=CC=C2

Canonical SMILES

CCOC(=O)CN1C(=O)C(SC1=O)NC2=CC=CC=C2

Origin of Product

United States

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